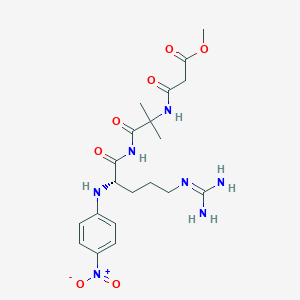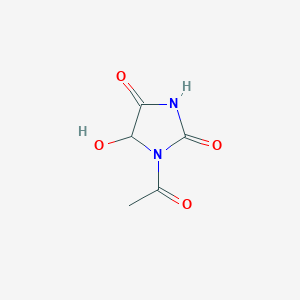
Triphenylpropargylphosphonium bromide
Overview
Description
Triphenylpropargylphosphonium bromide is a compound of interest due to its diverse chemical reactions and properties. This compound is synthesized through specific reactions involving triphenylphosphine and has been the subject of numerous studies to understand its structure, chemical behavior, and potential applications.
Synthesis Analysis
The synthesis of triphenylpropargylphosphonium bromide involves the reaction of triphenylphosphine with propargyl bromide derivatives. Bagdasaryan et al. (2008) developed a method for its synthesis and studied its isomerization and hydration reactions, as well as its interactions with secondary amines, triethylamine, and triphenylphosphine (Bagdasaryan, Pogosyan, Panosyan, & Indzhikyan, 2008).
Molecular Structure Analysis
The molecular structure of triphenylpropargylphosphonium bromide and related compounds has been elucidated through crystallography studies. Hübner et al. (1997) reported the crystal structures of benzyltriphenylphosphonium bromides, highlighting the triclinic and monoclinic formations that provide insight into the spatial arrangement of these molecules (Hübner, Wulff-molder, Vogt, & Meisel, 1997).
Chemical Reactions and Properties
Triphenylpropargylphosphonium bromide undergoes various chemical reactions, including isomerization, hydration, and interactions with amines. These reactions are crucial for understanding its chemical properties and potential for synthesis applications. The reactions with secondary amines and the formation of bis-salts with triphenylphosphine are particularly noteworthy for their implications in synthetic chemistry (Bagdasaryan et al., 2008).
Physical Properties Analysis
While specific studies directly analyzing the physical properties of triphenylpropargylphosphonium bromide were not found in the search, the physical properties can be inferred from its molecular structure and reactivity. These include its solubility in various solvents, melting point, and crystalline structure, which are typical parameters of interest in physical property analysis.
Chemical Properties Analysis
The chemical properties of triphenylpropargylphosphonium bromide, such as its reactivity with amines, hydration, and isomerization behavior, highlight its versatility as a reagent in organic synthesis. The compound's ability to form stable complexes and undergo transformations under different conditions suggests its utility in a range of chemical reactions (Bagdasaryan et al., 2008).
Scientific Research Applications
Formation of Triphenylphosphine-Halomethylenes and -Dihalomethylenes
It's used in chemistry research for forming triphenylphosphine-halomethylenes and -dihalomethylenes (Seyferth et al., 1966).
Halogen Carrier in Bromination
As a halogen carrier, it's involved in the bromination of organic compounds like alkenes, carbonyl compounds, and arenes (Hassanein et al., 1989).
Synthesis of Secondary Amines and Triethylamine
It aids in synthesizing secondary amines, triethylamine, and triphenylphosphine (Bagdasaryan et al., 2008).
Preparation of Axially Chiral Allenyl Gold Complexes
Used to prepare axially chiral allenyl gold complexes, characterized by X-ray diffraction (Johnson et al., 2014).
Catalyst for Synthesis of Organic Compounds
Acts as an efficient ionic liquid catalyst for the synthesis of 5-arylidene barbituric acids and pyrano[2,3-d]pyrimidine derivatives (Karami et al., 2019).
Synthesizing Triphenylphosphonium Bromides and Esters
Utilized in the synthesizing of triphenyl(α-aroylethyl)phosphonium bromides and their esters (Khachikyan et al., 2005).
Mechanochemical Synthesis of Phosphonium Salts
Involved in the mechanochemical synthesis of phosphonium salts, leading to the thermodynamically favorable C-phosphorylated product (Balema et al., 2002).
Vilsmeier-type Reagent in Carbohydrate Chemistry
Serves as a new Vilsmeier-type reagent in carbohydrate chemistry (Hodosi et al., 1992).
Formation of Bipolar Compounds
Forms bipolar compounds with negatively charged nitrogen and positively charged phosphonium atoms when reacting with aqueous alkali (Khachikyan, 2009).
Antitumor Applications
Classified as a new class of antitumor compounds (Mangeney et al., 1979).
Safety And Hazards
properties
IUPAC Name |
triphenyl(prop-2-ynyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18P.BrH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h1,3-17H,18H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZDAWIXETXKRE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10943171 | |
| Record name | Triphenyl(prop-2-yn-1-yl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10943171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenylpropargylphosphonium bromide | |
CAS RN |
2091-46-5 | |
| Record name | Phosphonium, triphenyl-2-propyn-1-yl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2091-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonium, bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=219251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triphenyl(prop-2-yn-1-yl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10943171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prop-2-ynyltriphenylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.584 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



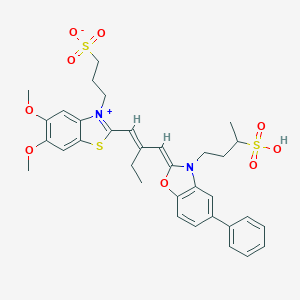

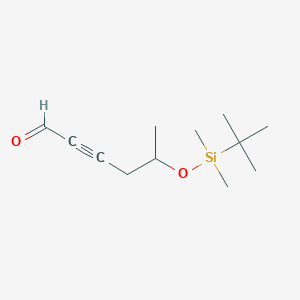
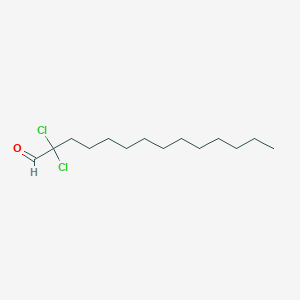

![[(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate](/img/structure/B44419.png)
![Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate](/img/structure/B44422.png)



